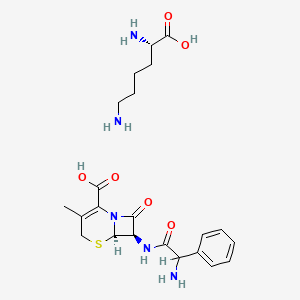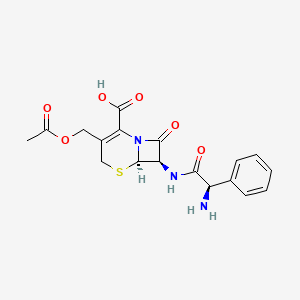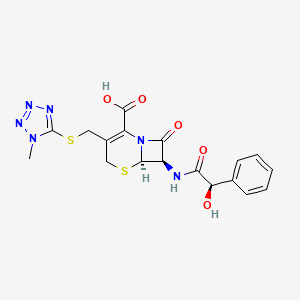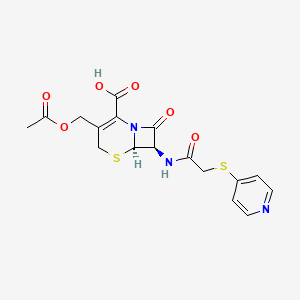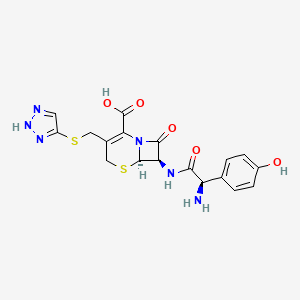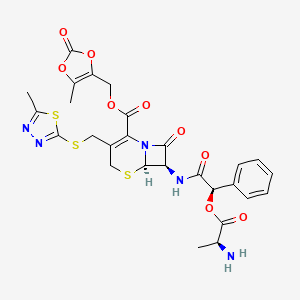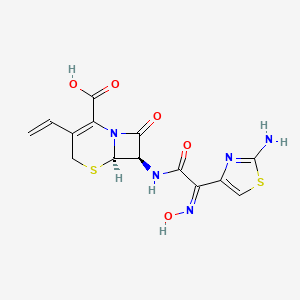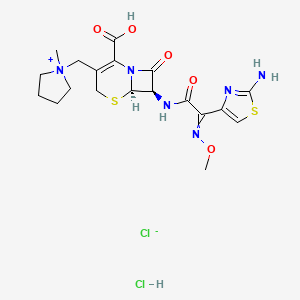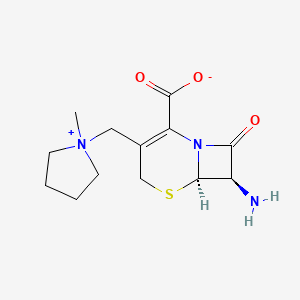
Choerospondin
Vue d'ensemble
Description
Applications De Recherche Scientifique
Choerospondin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavanones and their chemical properties.
Biology: This compound is studied for its antioxidant and anti-inflammatory effects on biological systems.
Mécanisme D'action
Choerospondin, also known as (2S)-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one, is a flavanone isolated from the bark of Choerospondias axillaris . It has been found to possess various pharmacological effects .
Target of Action
It has been shown to have effects on various cell types, including mcf-7, hepg2, and h1299 cells, and 3t3-l1 preadipocytes .
Mode of Action
This compound interacts with its targets, leading to a variety of effects. For instance, it has been shown to inhibit the differentiation of 3T3-L1 preadipocytes by suppressing the transcription of key adipogenic factors . It also decreases nitric oxide production in lipopolysaccharide (LPS)-induced macrophages .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits inflammatory responses by blunting the phosphorylation of mitogen-activated protein kinase and the activation of nuclear factor-kappa B . It also regulates the expression of cluster of differentiation 36, phospholipid ATP-binding cassette transporter A1, phospholipid ATP-binding cassette transporter G1, and scavenger receptor class B type 1, reversing foam cell formation .
Result of Action
The action of this compound results in various molecular and cellular effects. It displays enhanced resistance to oxidative stress and has anti-proliferative effects against certain cell types . It also shows anti-inflammatory and anti-atherosclerosis potential .
Safety and Hazards
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La choerospondine peut être synthétisée par extraction de l'écorce de Choerospondias axillaris. Le processus d'extraction implique généralement l'utilisation de solvants tels que l'éthanol ou le méthanol pour isoler le composé flavanonique . Le composé extrait est ensuite purifié par des techniques chromatographiques pour obtenir de la choerospondine de haute pureté .
Méthodes de production industrielle
La production industrielle de choerospondine implique l'extraction à grande échelle de l'écorce de Choerospondias axillaris. Le processus comprend la récolte de l'écorce, son séchage, puis l'extraction par solvant. L'extrait est soumis à des étapes de purification supplémentaires, y compris la cristallisation et la chromatographie, pour atteindre les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
Types de réactions
La choerospondine subit diverses réactions chimiques, notamment :
Oxydation : La choerospondine peut être oxydée pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir la choerospondine en ses formes réduites.
Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur la structure de la flavanone.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites de choerospondine .
Applications de la recherche scientifique
La choerospondine a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée comme composé de référence dans l'étude des flavanones et de leurs propriétés chimiques.
Mécanisme d'action
La choerospondine exerce ses effets par le biais de diverses cibles et voies moléculaires :
Activité antioxydante : Elle capte les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène aux espèces réactives de l'oxygène.
Activité anti-inflammatoire : La choerospondine inhibe l'activation du facteur nucléaire kappa B et des voies des protéines kinases activées par les mitogènes, réduisant ainsi la production de cytokines pro-inflammatoires.
Effets cardiotoniques : Elle améliore la fonction cardiaque en modulant les canaux ioniques du calcium et en améliorant la contractilité myocardique.
Comparaison Avec Des Composés Similaires
La choerospondine est unique parmi les flavanones en raison de ses bioactivités et de sa structure moléculaire spécifiques. Les composés similaires comprennent :
Naringénine : Une autre flavanone aux propriétés antioxydantes et anti-inflammatoires.
Hespéridine : Connue pour ses bienfaits cardiovasculaires et son activité antioxydante.
Lutéoline : Un flavonoïde aux propriétés anti-inflammatoires et anticancéreuses puissantes.
La choerospondine se distingue par ses effets cardiotoniques et antiarythmiques combinés, qui ne sont pas aussi importants dans d'autres composés similaires .
Propriétés
IUPAC Name |
(2S)-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-6,14,16,18-24,26-28H,7-8H2/t14-,16+,18+,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDSYIXRWHRPMN-SFTVRKLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230942 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81202-36-0 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081202360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is choerospondin and where is it found?
A1: this compound is a flavanone glycoside, specifically a 5,7-dihydroxyflavanone-4'-β-D-glucoside. It was first isolated from the bark of Choerospondias axillaris []. It has since been found in other plant species, including Magnolia officinalis leaves [], Glycyrrhiza extract [], and Cynomorium songaricum [].
Q2: What is the structure of this compound?
A2: this compound consists of a naringenin aglycone (5,7-dihydroxyflavanone) with a β-D-glucose sugar moiety attached at the 4' position.
Q3: Has this compound demonstrated any biological activity?
A3: Yes, studies have shown that this compound exhibits antioxidant activity. In a study using a high-performance liquid chromatography (HPLC) online scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical activity assay, this compound isolated from Glycyrrhiza extract demonstrated radical scavenging activity [].
Q4: Are there any studies on the potential applications of this compound?
A4: While research on this compound is still in its early stages, one study investigated the multiple bioactivities of this compound extracted from the blossom of Citrus aurantium L. Var. Amara engl. This research explored its anti-inflammation and anti-atherosclerosis action pathways [].
Q5: Are there any known glycosyltransferases that can catalyze the formation of this compound?
A5: Yes, a recent study identified a flavonoid glycosyltransferase from Carthamus tinctorius, named CtUGT49, which can catalyze the formation of this compound from naringenin chalcone []. This enzyme exhibits substrate versatility and can also catalyze the formation of other flavonoid glycosides.
Q6: What analytical techniques are used to identify and characterize this compound?
A6: this compound is typically isolated and purified using various chromatographic techniques, including MCI gel, silica gel, and Sephadex LH-20 column chromatography []. Structural elucidation is achieved through a combination of spectroscopic methods, including but not limited to, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


